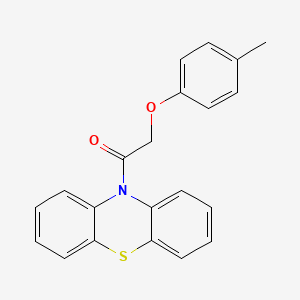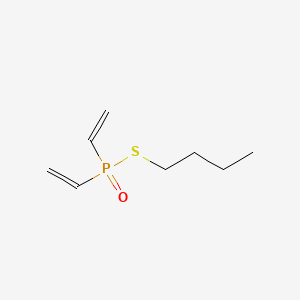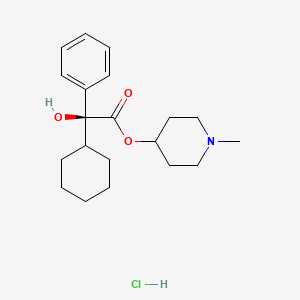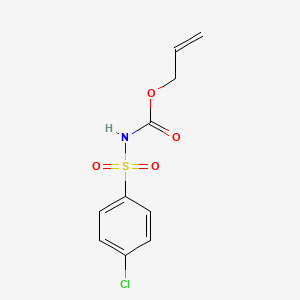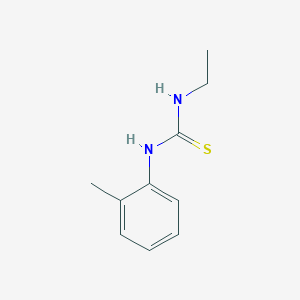
cadmium(2+);ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium(2+);ethynylbenzene is a coordination compound that consists of cadmium ions (Cd²⁺) and ethynylbenzene ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);ethynylbenzene typically involves the reaction of cadmium salts with ethynylbenzene under controlled conditions. One common method is to dissolve cadmium chloride (CdCl₂) in a suitable solvent, such as ethanol, and then add ethynylbenzene to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cadmium(2+);ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide (CdO) and other oxidation products.
Reduction: Reduction reactions can convert cadmium(2+) ions to metallic cadmium.
Substitution: Ethynylbenzene ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligand substitution reactions may involve reagents like halogens (Cl₂, Br₂) or other organic ligands.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other cadmium-containing compounds.
Reduction: Metallic cadmium (Cd).
Substitution: Various cadmium coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Cadmium(2+);ethynylbenzene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism by which cadmium(2+);ethynylbenzene exerts its effects involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of DNA repair, and interference with cellular signaling pathways, ultimately affecting cell survival and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Cadmium(2+);phenylacetylene: Similar structure but with a phenylacetylene ligand instead of ethynylbenzene.
Cadmium(2+);styrene: Contains a styrene ligand, differing in the presence of a vinyl group.
Cadmium(2+);benzene: Simplest aromatic cadmium compound with benzene as the ligand.
Uniqueness
Cadmium(2+);ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
46842-01-7 |
|---|---|
Fórmula molecular |
C16H10Cd |
Peso molecular |
314.66 g/mol |
Nombre IUPAC |
cadmium(2+);ethynylbenzene |
InChI |
InChI=1S/2C8H5.Cd/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |
Clave InChI |
VWOMFPKNORMRAL-UHFFFAOYSA-N |
SMILES canónico |
[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)

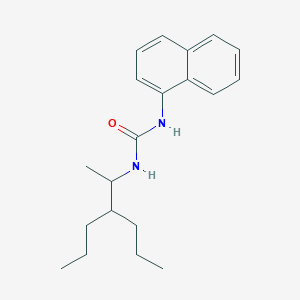
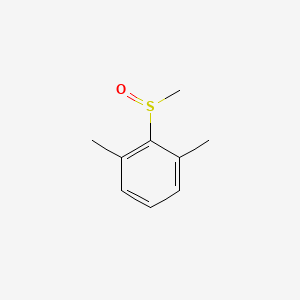
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
